Cas no 813-72-9 (2,2-Dimethylhexanoic acid)

2,2-Dimethylhexanoic acid structure
2,2-Dimethylhexanoic acid structure
Nombre del producto:2,2-Dimethylhexanoic acid
Número CAS:813-72-9
MF:C8H16O2
Megavatios:144.211442947388
MDL:MFCD00965097
CID:720611
PubChem ID:87569201

2,2-Dimethylhexanoic acid Propiedades químicas y físicas

Nombre e identificación

    • Hexanoic acid,2,2-dimethyl-
    • 2,2-Dimethylhexanoic Acid
    • 2,2-dimethyl-hexanoic acid
    • YTTWDTVYXAEAJA-UHFFFAOYSA-N
    • 2,2-DIMETHYLHEXANOICACID
    • dimethylhexanoic acid
    • LMFA01020150
    • dimethyl-hexanoic acid
    • 2,2-Dimethyl hexanoic acid
    • 2,2-Dimethylhexanoic acid #
    • Hexanoic acid, 2,2-dimethyl-
    • YTTWDTVYXAEAJA-UHFFFAOYSA-
    • D2809
    • A840112
    • InChI
    • 2,2-Dimethylhexanoic acid (ACI)
    • Caproic acid, α,α-dimethyl- (4CI)
    • AKOS009157383
    • SCHEMBL249872
    • F2147-6048
    • CS-0206772
    • 2,2-Dimethyl-hexanoic Acid; ?,?-Dimethyl-caproic Acid; 2,2-Dimethylhexanoic Acid
    • 813-72-9
    • DTXSID00276526
    • SY050154
    • T71346
    • FS-5877
    • CHEBI:179958
    • MFCD00965097
    • InChI=1/C8H16O2/c1-4-5-6-8(2,3)7(9)10/h4-6H2,1-3H3,(H,9,10)
    • 2,2-Dimethylhexanoic acid
    • MDL: MFCD00965097
    • Renchi: 1S/C8H16O2/c1-4-5-6-8(2,3)7(9)10/h4-6H2,1-3H3,(H,9,10)
    • Clave inchi: YTTWDTVYXAEAJA-UHFFFAOYSA-N
    • Sonrisas: O=C(C(CCCC)(C)C)O
    • Brn: 1749961

Atributos calculados

  • Calidad precisa: 144.11500
  • Masa isotópica única: 144.115029749g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 10
  • Cuenta de enlace giratorio: 4
  • Complejidad: 116
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Xlogp3: 2.6
  • Carga superficial: 0
  • Superficie del Polo topológico: 37.3

Propiedades experimentales

  • Color / forma: Not determined
  • Denso: 0,913 g/cm3
  • Punto de fusión: -21.25°C (estimate)
  • Punto de ebullición: 122°C/18mmHg(lit.)
  • Punto de inflamación: 216-220°C
  • índice de refracción: 1.4270
  • PSA: 37.30000
  • Logp: 2.28740
  • Disolución: Not determined

2,2-Dimethylhexanoic acid Información de Seguridad

2,2-Dimethylhexanoic acid Datos Aduaneros

  • Código HS:2915900090
  • Datos Aduaneros:

    China Customs Code:

    2915900090

    Overview:

    2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%

2,2-Dimethylhexanoic acid PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM344218-10g
2,2-Dimethylhexanoic acid
813-72-9 95%+
10g
$858 2024-07-23
abcr
AB171338-1 g
2,2-Dimethylhexanoic acid; .
813-72-9
1 g
€167.50 2023-07-20
Life Chemicals
F2147-6048-0.25g
2,2-dimethylhexanoic acid
813-72-9 95%+
0.25g
$96.0 2023-09-06
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D2809-5G
2,2-Dimethylhexanoic Acid
813-72-9 >98.0%(GC)(T)
5g
¥2970.00 2024-04-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D154699-250mg
2,2-Dimethylhexanoic acid
813-72-9 98%
250mg
¥221.90 2023-09-03
Life Chemicals
F2147-6048-2.5g
2,2-dimethylhexanoic acid
813-72-9 95%+
2.5g
$243.0 2023-09-06
Apollo Scientific
OR4136-1g
2,2-Dimethylhexanoic acid
813-72-9 98%
1g
£140.00 2025-02-20
Chemenu
CM344218-25g
2,2-Dimethylhexanoic acid
813-72-9 95%+
25g
$1715 2024-07-23
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L14664-250mg
2,2-Dimethylhexanoic acid, 94%
813-72-9 94%
250mg
¥1200.00 2023-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1277442-1g
2,2-Dimethylhexanoic acid
813-72-9 98%
1g
¥812.00 2024-07-28

2,2-Dimethylhexanoic acid Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
1.2 overnight, -78 °C; -78 °C → rt
1.3 Reagents: Water
1.4 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  16 h, rt → 60 °C; 60 °C → rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 4
Referencia
Direct β-C(sp3)-H Acetoxylation of Aliphatic Carboxylic Acids
Ghosh, Kiron K.; et al, Organic Letters, 2019, 21(17), 7154-7157

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, 65 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referencia
Palladium-catalyzed 2-pyridylmethyl-directed β-C(sp3)-H activation and cyclization of aliphatic amides with gem-dibromoolefins: A rapid access to γ-lactams
Zhou, Danni; et al, Chinese Chemical Letters, 2018, 29(1), 191-193

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0 °C; 1 h, 40 °C; 40 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ;  78 °C; overnight, 78 °C → rt
1.3 Solvents: Water ;  rt
Referencia
Ligand-Enabled, Palladium-Catalyzed β-C(sp3)-H Arylation of Weinreb Amides
Park, Hojoon; et al, ACS Catalysis, 2018, 8(10), 9292-9297

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 30 min, 0 °C
1.2 0 °C; 0 °C → 40 °C; 1 h, 40 °C; 40 °C → -78 °C
2.1 -78 °C; overnight, -78 °C → rt
2.2 Reagents: Water ;  rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  < pH 4, rt
Referencia
A Three-Component Arene Difunctionalization: Merger of C(sp3)/(sp2)-H Bond Addition
Ghosh, Arghadip ; et al, Angewandte Chemie, 2023, 62(51),

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Silver carbonate Catalysts: Acetyl-β-alanine ,  N-[(1S)-1-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-2-phenylethyl]acetamid… Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  16 h, 110 °C; 110 °C → rt
1.2 Reagents: Formic acid ;  rt
Referencia
Late-Stageβ-C(sp3)-H Deuteration of Carboxylic Acids
Uttry, Alexander; et al, Journal of the American Chemical Society, 2021, 143(29), 10895-10901

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referencia
Cobalt catalyzed carbonylation of unactivated C(sp3)-H bonds
Barsu, Nagaraju; et al, Chemical Science, 2017, 8(3), 2431-2435

Métodos de producción 7

Condiciones de reacción
1.1 -78 °C; overnight, -78 °C → rt
1.2 Reagents: Water ;  rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  < pH 4, rt
Referencia
A Three-Component Arene Difunctionalization: Merger of C(sp3)/(sp2)-H Bond Addition
Ghosh, Arghadip ; et al, Angewandte Chemie, 2023, 62(51),

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
Referencia
Palladium-Catalyzed Arylation of Unactivated γ-Methylene C(sp3)-H and δ-C-H Bonds with an Oxazoline-Carboxylate Auxiliary
Ling, Peng-Xiang; et al, Chemistry - A European Journal, 2015, 21(48), 17503-17507

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  0 °C
2.1 -
Referencia
Lithium diisopropylamide
Bakker, Wouter I. Iwema; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2004, 1, 1-17

Métodos de producción 10

Condiciones de reacción
Referencia
Lithium diisopropylamide
Bakker, Wouter I. Iwema; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2004, 1, 1-17

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 1 h, 40 °C; 40 °C → -78 °C
1.2 -78 °C; overnight, -78 °C → rt
1.3 Reagents: Water
Referencia
Ligand-enabled, palladium-catalyzed β-C(sp3)-H arylation of Weinreb amides
Park, Hojoon; et al, ChemRxiv, 2018, 1, 1-6

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Silver carbonate Catalysts: Acetylglycine ,  Palladium diacetate Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  16 h, 110 °C
Referencia
Late-stage β-C(sp3)-H deuteration of carboxylic acids
Uttry, Alexander; et al, ChemRxiv, 2021, 1, 1-7

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 overnight, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2 h, reflux
Referencia
Copper-catalyzed enantioselective Sonogashira-type oxidative cross-coupling of unactivated C(sp3)-H bonds with alkynes
Zhang, Zhen-Hua; et al, Nature Communications, 2019, 10(1),

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Water ;  0 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, 60 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referencia
Cobalt catalyzed carbonylation of unactivated C(sp3)-H bonds
Barsu, Nagaraju; et al, Chemical Science, 2017, 8(3), 2431-2435

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2 h, reflux
Referencia
Copper-catalyzed enantioselective Sonogashira-type oxidative cross-coupling of unactivated C(sp3)-H bonds with alkynes
Zhang, Zhen-Hua; et al, Nature Communications, 2019, 10(1),

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Formic acid ,  Sulfuric acid Solvents: Acetic acid
Referencia
Highly selective synthesis of acyclic tert-aliphatic carboxylic acids from acyclic tert-alcohols using sulfuric acid supersaturated with carbon monoxide
Takahashi, Yukio; et al, Synthetic Communications, 1989, 19(11-12), 1945-54

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  overnight, rt
Referencia
Palladium-Catalyzed β-Mesylation of Simple Amide via Primary sp3 C-H Activation
Zhao, Ren; et al, Organic Letters, 2017, 19(7), 1768-1771

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 -78 °C; -78 °C → rt; overnight, rt
1.3 Solvents: Water ;  0 °C
1.4 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, 60 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referencia
Copper(II)/Silver(I)-Catalyzed Sequential Alkynylation and Annulation of Aliphatic Amides with Alkynyl Carboxylic Acids: Efficient Synthesis of Pyrrolidones
Zhang, Jitan; et al, Advanced Synthesis & Catalysis, 2016, 358(5), 792-807

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 -78 °C; -78 °C → rt; overnight, rt
1.3 Solvents: Water ;  rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, 65 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referencia
Palladium-catalyzed 2-pyridylmethyl-directed β-C(sp3)-H activation and cyclization of aliphatic amides with gem-dibromoolefins: A rapid access to γ-lactams
Zhou, Danni; et al, Chinese Chemical Letters, 2018, 29(1), 191-193

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 overnight, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2 h, reflux; cooled
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
Referencia
Palladium-Catalyzed Arylation of Unactivated γ-Methylene C(sp3)-H and δ-C-H Bonds with an Oxazoline-Carboxylate Auxiliary
Ling, Peng-Xiang; et al, Chemistry - A European Journal, 2015, 21(48), 17503-17507

Métodos de producción 21

Condiciones de reacción
Referencia
Carboxylic Acids: Synthesis from alkenes (excluding reactions with carboxylic acid derivatives)
Evano, G., Science of Synthesis, 2006, 20, 205-240

Métodos de producción 22

Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  10 min, -78 °C; 30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  2 h, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  overnight, rt
Referencia
Palladium-Catalyzed β-Mesylation of Simple Amide via Primary sp3 C-H Activation
Zhao, Ren; et al, Organic Letters, 2017, 19(7), 1768-1771

Métodos de producción 23

Condiciones de reacción
1.1 Reagents: Thionyl chloride ;  rt; overnight, rt
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
2.2 -78 °C; -78 °C → rt; overnight, rt
2.3 Reagents: Water ;  0 °C
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  overnight, 60 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referencia
Cobalt catalyzed carbonylation of unactivated C(sp3)-H bonds
Barsu, Nagaraju; et al, Chemical Science, 2017, 8(3), 2431-2435

2,2-Dimethylhexanoic acid Raw materials

2,2-Dimethylhexanoic acid Preparation Products

2,2-Dimethylhexanoic acid Literatura relevante

  • 1. A comparison of the effectiveness of sulphuric acid and trifluoromethanesulphonic acid in Koch carboxylation reactions
    Brian L. Booth,Teymour A. El-Fekky J. Chem. Soc. Perkin Trans. 1 1979 2441
  • 2. 321. Reduction by dissolving metals. Part VII. The reactivity of mesomeric anions in relation to the reduction of benzene rings
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:813-72-9)2,2-Dimethylhexanoic acid
A840112
Pureza:99%
Cantidad:5g
Precio ($):293.0